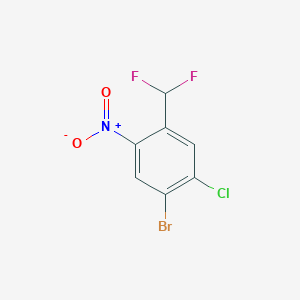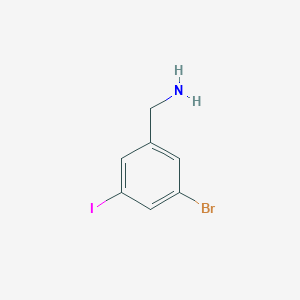
(3-Bromo-5-iodophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-5-iodophenyl)methanamine is an organic compound with the molecular formula C7H7BrIN It is a derivative of methanamine, where the phenyl ring is substituted with bromine and iodine at the 3rd and 5th positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-iodophenyl)methanamine typically involves the halogenation of phenylmethanamine. One common method is the sequential bromination and iodination of phenylmethanamine under controlled conditions. The process can be summarized as follows:
Bromination: Phenylmethanamine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3rd position.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as tubular diazotization reaction technology can be employed to enhance the stability and efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Bromo-5-iodophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives, and reduction to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include substituted phenylmethanamines, nitro derivatives, and coupled aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-5-iodophenyl)methanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of halogenated aromatic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of (3-Bromo-5-iodophenyl)methanamine involves its interaction with specific molecular targets. The bromine and iodine atoms enhance its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can modulate enzymatic activities and cellular pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- (3-Bromo-2-iodophenyl)methanamine
- (5-Bromo-2-iodophenyl)methanamine
- (3-Iodo-5-bromophenyl)methanamine
Comparison: Compared to its analogs, (3-Bromo-5-iodophenyl)methanamine exhibits unique reactivity due to the specific positioning of the halogen atoms. This positional isomerism can influence its chemical behavior and biological activity, making it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C7H7BrIN |
|---|---|
Molekulargewicht |
311.95 g/mol |
IUPAC-Name |
(3-bromo-5-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7BrIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 |
InChI-Schlüssel |
OBITTXAPELWCHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Br)I)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




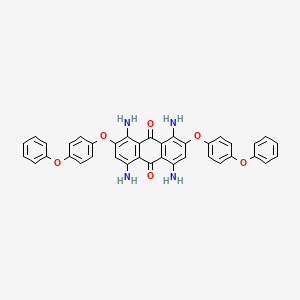
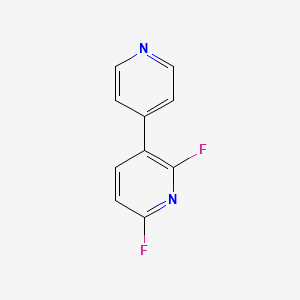
![5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride](/img/structure/B13128385.png)
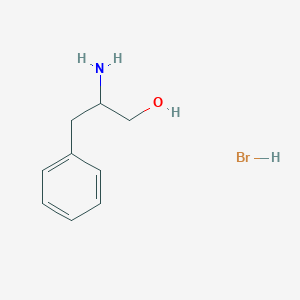
![Pyrazolo[1,5-a]pyridine-4-carbohydrazide](/img/structure/B13128411.png)
![1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione](/img/structure/B13128417.png)
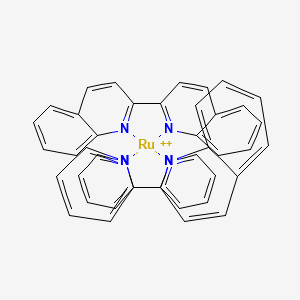
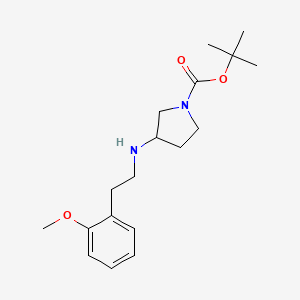
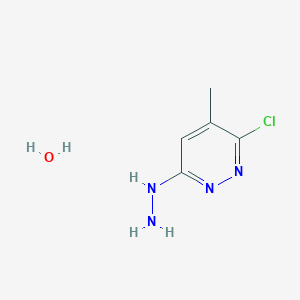
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13128439.png)
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)
